Cas no 1118786-86-9 (tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate)
![tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate structure](https://ja.kuujia.com/scimg/cas/1118786-86-9x500.png)
tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
- (6-oxospiro[3.3]hept-2-yl)-carbaMic acid tert-butyl ester
- (6-Oxospiro[3.3]hept-2-yl)carbamic acid tert-butyl ester
- 2-(Boc-amino)-6-oxospiro[3.3]heptane
- 2-(Boc-amino)-6-oxo-spiro[3.3]heptane
- tert-butyl N-(2-oxospiro[3.3]heptan-6-yl)carbamate
- tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate
- (6-Oxospiro[3.3]hept-2-yl)carbamicacid tert-butyl ester
- tert-butyl 6-oxospiro[3.3]hept-2-ylcarbamate
- HQXCHIODIJRHAT-UHFFFAOYSA-N
- 2-(Boc-amino)-6-oxospiro[...
- RP07567
- PB29897
- 2-(Boc-
- DTXSID10653869
- tert-butyl(6-Oxospiro[3.3]heptan-2-yl)carbamate
- SCHEMBL17452519
- AM20070567
- AKOS015950358
- EN300-69461
- 1118786-86-9
- SY027558
- 6-(Boc-amino)spiro[3.3]heptan-2-one
- 2-(Boc-amino)spiro[3.3]heptane-6-one
- A894682
- J-501689
- W-204760
- TQ0014
- AS-34919
- F8887-4166
- CS-0047894
- TERT-BUTYL N-(6-OXOSPIRO[3.3]HEPTAN-2-YL)CARBAMATE
- DB-120335
- MFCD11858160
-
- MDL: MFCD11858160
- インチ: 1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-4-12(5-8)6-9(14)7-12/h8H,4-7H2,1-3H3,(H,13,15)
- InChIKey: HQXCHIODIJRHAT-UHFFFAOYSA-N
- ほほえんだ: O=C1C([H])([H])C2(C1([H])[H])C([H])([H])C([H])(C2([H])[H])N([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 225.13600
- どういたいしつりょう: 225.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 314
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.4
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- PSA: 55.40000
- LogP: 2.41370
tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate セキュリティ情報
tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate 税関データ
- 税関コード:2922399090
- 税関データ:
中国税関コード:
2922399090概要:
2922399090他のアミノアルデヒドアミノケトン及びその塩(アミノキノン及びその塩を含み、酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922399090その他のアミノアルデヒド、アミノケトン、アミノキノン、但し1種以上の酸素官能基を含有する場合を除く、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-69461-50.0g |
tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate |
1118786-86-9 | 95% | 50g |
$2734.0 | 2023-05-02 | |
Enamine | EN300-69461-5.0g |
tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate |
1118786-86-9 | 95% | 5g |
$545.0 | 2023-05-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010182-25G |
tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate |
1118786-86-9 | 97% | 25g |
¥ 9,603.00 | 2023-04-05 | |
Enamine | EN300-69461-25.0g |
tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate |
1118786-86-9 | 95% | 25g |
$1823.0 | 2023-05-02 | |
Life Chemicals | F8887-4166-1g |
tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate |
1118786-86-9 | 95%+ | 1g |
$180.0 | 2023-09-05 | |
ChemScence | CS-0047894-100mg |
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate |
1118786-86-9 | 100mg |
$42.0 | 2022-04-28 | ||
ChemScence | CS-0047894-1g |
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate |
1118786-86-9 | 1g |
$212.0 | 2022-04-28 | ||
eNovation Chemicals LLC | D500007-1G |
tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate |
1118786-86-9 | 97% | 1g |
$150 | 2024-07-21 | |
eNovation Chemicals LLC | D912755-1g |
6-(Boc-amino)spiro[3.3]heptan-2-one |
1118786-86-9 | 95% | 1g |
$270 | 2023-05-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010182-1 G |
tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate |
1118786-86-9 | 97% | 1g |
¥ 957.00 | 2022-10-13 |
tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate 関連文献
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamateに関する追加情報
Introduction to Tert-butyl N-{6-Oxospiro[3.3]heptan-2-yl}carbamate (CAS No. 1118786-86-9)
Tert-butyl N-{6-Oxospiro[3.3]heptan-2-yl}carbamate, with the CAS number 1118786-86-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The unique structural features of this molecule, including its spirocyclic framework and carbamate functional group, make it a valuable candidate for further exploration in drug discovery and development.
The molecular structure of Tert-butyl N-{6-Oxospiro[3.3]heptan-2-yl}carbamate consists of a spirocyclic ketone moiety linked to a carbamate group, with a tert-butyl substituent attached to the carbamate nitrogen. This configuration imparts specific electronic and steric properties that can influence its reactivity and biological activity. The spirocyclic core, derived from spiro[3.3]heptane, introduces a rigid framework that can be exploited to modulate binding interactions with biological targets. Additionally, the presence of the carbamate group suggests potential roles in hydrogen bonding and salt formation, which are crucial for drug-like properties such as solubility and bioavailability.
In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their broad spectrum of biological activities. Carbamates have been shown to exhibit properties ranging from neuroprotective effects to anti-inflammatory and anticancer activities. The compound Tert-butyl N-{6-Oxospiro[3.3]heptan-2-yl}carbamate is particularly noteworthy because of its structural complexity and the potential for derivatization to produce more specialized derivatives with tailored pharmacological profiles.
One of the most compelling aspects of this compound is its potential application in the synthesis of enzyme inhibitors. The spirocyclic ketone moiety can serve as a scaffold for designing molecules that interact with specific enzymatic targets. For instance, studies have demonstrated that spirocyclic compounds can mimic natural substrates or transition states, thereby inhibiting enzyme activity effectively. The carbamate group can also be modified to enhance binding affinity or selectivity, making it an attractive component for structure-based drug design.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of small molecules with biological targets with high accuracy. These computational tools have been instrumental in designing and optimizing derivatives of Tert-butyl N-{6-Oxospiro[3.3]heptan-2-yl}carbamate for improved pharmacological activity. By leveraging molecular docking simulations and quantum mechanical calculations, scientists can identify key structural features that contribute to binding affinity and selectivity, thereby accelerating the drug discovery process.
The synthesis of Tert-butyl N-{6-Oxospiro[3.3]heptan-2-yl}carbamate presents unique challenges due to its complex architecture. However, recent methodologies in organic synthesis have made significant strides in facilitating the construction of such intricate molecules. For example, transition metal-catalyzed reactions and asymmetric synthesis techniques have been employed to achieve high yields and enantioselectivity in the preparation of spirocyclic intermediates. These advances have not only improved the efficiency of synthesis but also opened new avenues for exploring diverse chemical space.
In addition to its potential as an enzyme inhibitor, Tert-butyl N-{6-Oxospiro[3.3]heptan-2-yl}carbamate may also find applications in other therapeutic areas. Its structural motifs are reminiscent of natural products that have demonstrated significant biological activity, suggesting that derivatives of this compound could exhibit novel pharmacological effects. For instance, spirocyclic compounds have been implicated in various biological processes, including cell signaling and neurochemistry, making them promising candidates for therapeutic intervention.
The role of computational tools in understanding the biological activity of small molecules cannot be overstated. High-throughput virtual screening (HTVS) has become an essential technique for identifying lead compounds from large chemical libraries. By integrating experimental data with computational predictions, researchers can prioritize candidates like Tert-butyl N-{6-Oxospiro[3.3]heptan-2-yl}carbamate for further investigation based on their predicted binding affinity and selectivity profiles.
The future prospects for this compound are promising, with ongoing research aimed at expanding its chemical space and exploring new synthetic pathways. Collaborative efforts between experimental chemists and computational scientists are likely to yield innovative derivatives with enhanced therapeutic potential. As our understanding of biological systems continues to grow, compounds like Tert-butyl N-{6-Oxospiro[3.3]heptan-2-yl}carbamate will continue to play a crucial role in advancing drug discovery and development.
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